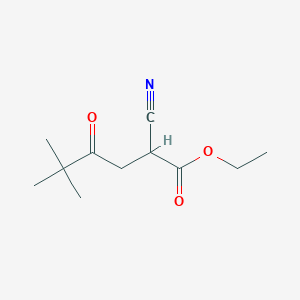
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is a complex organic compound with the molecular formula C32H36N2O9 and a molecular weight of 592.6362 . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the Morphinan Core: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.
Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced through a substitution reaction.
Attachment of the Pyridine-3-carboxylate: This step involves the esterification of the morphinan core with pyridine-3-carboxylic acid.
Formation of the Tartrate Salt: The final step involves the reaction of the compound with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the furyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Applications De Recherche Scientifique
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors in the central nervous system.
Pathways Involved: It modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to morphine but with different pharmacokinetic properties.
Uniqueness
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, pyridine-3-carboxylate, tartrate, (-)- is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other morphinan derivatives. The presence of the furyl and pyridine-3-carboxylate groups enhances its binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63732-83-2 |
|---|---|
Formule moléculaire |
C32H36N2O9 |
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N2O3.C4H6O6/c31-27(21-5-3-13-29-19-21)33-23-9-8-20-17-26-24-7-1-2-11-28(24,25(20)18-23)12-15-30(26)14-10-22-6-4-16-32-22;5-1(3(7)8)2(6)4(9)10/h3-6,8-9,13,16,18-19,24,26H,1-2,7,10-12,14-15,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t24-,26+,28+;1-,2-/m01/s1 |
Clé InChI |
UWNXEGFXWLNNQF-QWNUPDTESA-N |
SMILES isomérique |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5)CCC6=CC=CO6.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)
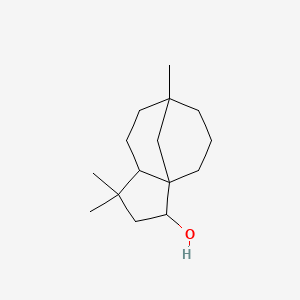
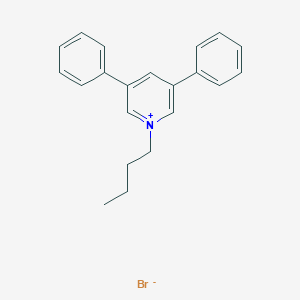

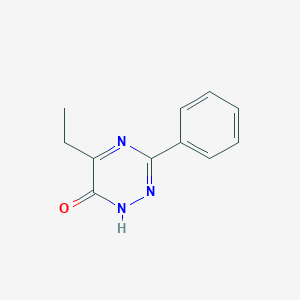
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
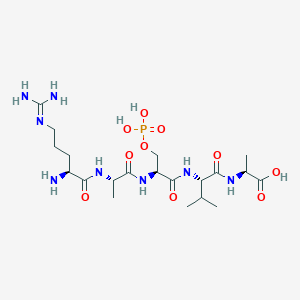

![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
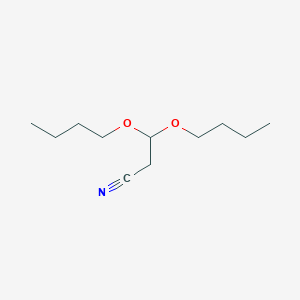
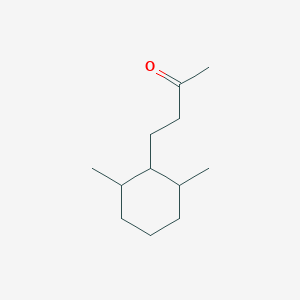
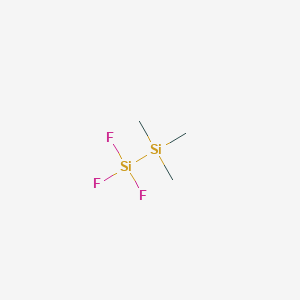
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
